PSMA-617 Linker

Description

Structural Components of the Urea-Based Pharmacophore

The PSMA-617 pharmacophore centers on a lysine-urea-glutamate (Lys-urea-Glu) scaffold, which confers specificity for the PSMA active site. Crystallographic studies reveal that the urea moiety forms critical hydrogen bonds with Arg534 and Asp465 residues in the PSMA binding pocket, while the glutamate carboxylate interacts with the zinc ion coordinated by His553 and His572. This interaction pattern achieves nanomolar inhibition constants (Ki = 0.12–1.6 nM), though recent evidence suggests the Glu residue contributes to off-target uptake in kidneys and salivary glands through non-PSMA-mediated mechanisms.

Modifications to the pharmacophore, such as replacing Glu with 2-aminoadipic acid (Aad) or O-carboxymethylserine (Cms), reduce renal retention by 89% (from 170% IA/g to 7.67% IA/g), highlighting the delicate balance between target affinity and biodistribution.

Linker Composition: 2-Naphthyl-L-Ala and Tranexamic Acid Motifs

The linker region of PSMA-617 comprises two key hydrophobic domains:

- 2-Naphthyl-L-Alanine (2-Nal) : Positioned adjacent to the pharmacophore, this aromatic residue enhances PSMA binding via π-π stacking with Tyr700 and Phe711. SAR studies demonstrate that replacing 2-Nal with 3-styryl-L-Ala (P17) or phenylalanine (P18) alters linker flexibility but preserves inhibition potency (IC50 = 1.4–13.9 nM).

- Tranexamic Acid (TXA) : A synthetic lysine analog, TXA introduces a cyclohexyl group that stabilizes the linker in a folded conformation within the PSMA substrate-binding cavity. This folding orients the DOTA chelator away from steric clashes, optimizing radionuclide coordination without compromising binding.

Table 1: Impact of Linker Modifications on PSMA-617 Pharmacokinetics

| Compound | Modification | Ki (nM) | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) |

|---|---|---|---|---|

| PSMA-617 | Native linker | 0.12 ± 0.03 | 65.2 ± 8.4 | 79.7 ± 11.7 |

| P17 | 2-Nal → 3-styryl-L-Ala | 1.4 ± 1.0 | 63.8 ± 7.1 | 17.4 ± 2.9 |

| P18 | Cyclohexyl → phenyl | 13.9 ± 3.2 | 58.9 ± 6.5 | 22.1 ± 3.4 |

| HTK03149 | Glu → Aad | 1.6 ± 0.4 | 43.2 ± 5.8 | 7.67 ± 1.35 |

Chelator Integration: DOTA Coordination Geometry Optimization

The 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) chelator in PSMA-617 enables stable complexation of therapeutic radionuclides like 177Lu and 225Ac. Key design considerations include:

- Macrocyclic Rigidity : DOTA’s 12-membered ring provides preorganized binding sites for Lu3+, achieving dissociation constants (Kd) < 10−23 M.

- Radiolabeling Efficiency : Compared to AAZTA5-PSMA-617, DOTA requires higher temperatures (95°C vs. 25°C) for 68Ga labeling but offers superior serum stability (98% intact after 24 h vs. 72% for AAZTA5).

- Bifunctionalization : Conjugating albumin-binding moieties (e.g., 4-(p-methoxyphenyl)butyric acid) to DOTA increases blood circulation time, boosting tumor uptake from 65% ID/g to 89% ID/g. However, this amplifies renal accumulation by 17.1-fold, necessitating careful SAR tuning.

Properties

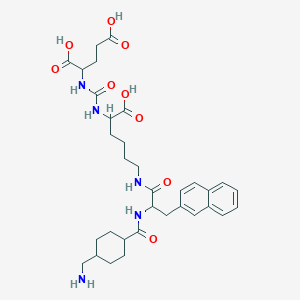

IUPAC Name |

2-[[5-[[2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H45N5O9/c34-19-20-8-12-23(13-9-20)29(41)36-27(18-21-10-11-22-5-1-2-6-24(22)17-21)30(42)35-16-4-3-7-25(31(43)44)37-33(47)38-26(32(45)46)14-15-28(39)40/h1-2,5-6,10-11,17,20,23,25-27H,3-4,7-9,12-16,18-19,34H2,(H,35,42)(H,36,41)(H,39,40)(H,43,44)(H,45,46)(H2,37,38,47) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWCOTSIOATVKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45N5O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Original Synthesis Protocol

The original method involved activating tris(tBu)-protected glutamate using triphosgene to form an isocyanate intermediate, which was subsequently conjugated to resin-immobilized lysine. This approach yielded approximately 300 mg of the PSMA binding motif but faced challenges with scalability and reagent toxicity. The linker-building block Fmoc-TXA (trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid) was coupled using HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) in dimethylformamide (DMF), which occasionally led to gelation and reduced yields due to incomplete activation.

Optimized Synthesis Techniques

To address scalability and safety concerns, alternative strategies were developed:

-

CDI-Mediated Activation : Replacing triphosgene with carbonyl diimidazole (CDI) eliminated hazardous reagents and enabled solvent flexibility (e.g., dichloromethane (DCM) instead of DMF).

-

Reversed Conjugation : Activating lysine residues (Fmoc-Lys-OtBu) instead of glutamate simplified purification and improved yields.

-

Scalable Methods : Adjustments to resin loading and coupling cycles facilitated multigram synthesis of the PSMA binding motif, critical for large-scale production.

These optimizations reduced synthesis time from 72 hours to 48 hours while maintaining >95% purity.

Structural Modifications and Linker Design

The this compound’s 2-Nal-TXA sequence was modified to explore structure–activity relationships (SAR) and improve pharmacokinetics.

Substitution of 2-Naphthyl-l-Alanine

Replacing 2-Nal with 3-styryl-l-alanine in analogs P17 and P18 reduced lipophilicity (logP: 4.4 for P17 vs. 4.7 for PSMA-617) while retaining high PSMA affinity (IC50: 1.2–1.5 nM). The styryl group’s planar geometry facilitated hydrophobic interactions with Phe546 and Trp541 in the PSMA binding pocket, as confirmed by X-ray crystallography.

Cyclohexyl-to-Phenyl Substitutions

In P18, the TXA cyclohexyl ring was replaced with AMBA’s phenyl group, altering linker flexibility. Crystallographic data revealed extended conformations in PSMA/P17 and PSMA/P18 complexes compared to the folded this compound, enabling tailored interactions with the S1’ subpocket.

Analytical and Quality Control Methods

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and trifluoroacetic acid (TFA)/acetonitrile gradient ensured >99.9% purity for P17 and P18, compared to 95.5% for PSMA-617. Retention times correlated with linker lipophilicity:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H, 13C, and 15N NMR confirmed linker regiochemistry, particularly the stereochemistry of TXA and AMBA moieties. Two-dimensional HMBC spectra verified amide bond formation between 2-Nal and TXA.

Radiochemical Purity Assessment

For clinical preparations, this compound-containing kits were reconstituted with 177LuCl3 and incubated at 95°C for 25 minutes, achieving radiochemical purity >98%. Carrier lutetium studies demonstrated that adding >4.61 µg of nonradioactive Lu3+ compromised purity, necessitating strict stoichiometric control.

Comparative Analysis of Linker Performance

In Vivo Biodistribution

In murine models, all three compounds showed similar tumor uptake (8–10% ID/g at 24 hours). However, P18’s phenyl group increased spleen accumulation (2.5% ID/g vs. 1.8% for PSMA-617), attributed to higher lipophilicity.

Industrial and Clinical Scalability

Chemical Reactions Analysis

Types of Reactions

PSMA-617 Linker undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s structure.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Catalysts: Palladium (Pd) catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Applications

The PSMA-617 linker is extensively used in the synthesis of radioligands for targeted radiotherapy. The chemical design allows for the incorporation of radionuclides such as Lutetium-177 and Gallium-68, facilitating imaging and therapeutic applications.

Table 1: Key Radioligands Utilizing this compound

| Radioligand | Radionuclide | Application | Key Findings |

|---|---|---|---|

| [177Lu]Lu-PSMA-617 | Lutetium-177 | Radioligand therapy for metastatic PCa | FDA approved; improves overall survival |

| [68Ga]Ga-PSMA-11 | Gallium-68 | Imaging of PSMA-expressing tumors | High tumor-to-background contrast |

| [177Lu]Lu-BQ7876 | Lutetium-177 | Potential therapeutic agent | Enhanced targeting properties |

Biological Applications

Research has demonstrated that modifications to the this compound can affect cell proliferation and internalization rates in prostate cancer cells. Studies indicate that structural changes can enhance binding affinity and improve therapeutic outcomes.

Case Study: Modification Impact on Binding Affinity

A study evaluated several linker modifications on PSMA-targeting inhibitors, revealing that introducing glutamic acid significantly increased binding affinity (K_i ranging from 9.97 ± 2.82 nM to 75.4 ± 42.3 nM) compared to the original PSMA-617 compound . This underscores the importance of linker design in optimizing therapeutic efficacy.

Medical Applications

The clinical implications of PSMA-617 are profound, particularly in treating metastatic castration-resistant prostate cancer. The compound has shown promising results in clinical trials, notably the phase III VISION trial, which demonstrated significant improvements in overall survival rates among treated patients.

Table 2: Clinical Trial Outcomes with PSMA-617

| Trial Name | Treatment Group | Overall Survival Improvement | Key Observations |

|---|---|---|---|

| VISION Trial | [177Lu]Lu-PSMA-617 + SOC | 38% reduction in risk of death | Median OS benefit of 4 months |

| Ongoing Trials | Various combinations | Potentially effective in hormone-sensitive cases | Further studies needed |

Insights from Recent Studies

Recent studies have focused on charged-linker modifications, which have shown promise in improving pharmacokinetic profiles and tumor uptake . These insights are vital for future developments in PSMA-targeted therapies.

Mechanism of Action

The mechanism of action of PSMA-617 Linker involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Modifications of the Naphthylic Moiety

The naphthylic group in PSMA-617 has been substituted with alternative aromatic or hydrophobic residues in several analogs (Table 1).

Key Findings :

Modifications of the Cyclohexyl Functionality

The cyclohexyl group in PSMA-617 was replaced in analogs to explore its role in PSMA binding (Table 2).

Key Findings :

Linker Length and Chelator Positioning

The 8Aoc spacer in PSMA-617 was modified to alter chelator positioning (Table 3).

Key Findings :

Biological Activity

Prostate-specific membrane antigen (PSMA) is a well-established target for the diagnosis and treatment of prostate cancer. The compound PSMA-617, a radioligand used in targeted radioligand therapy (RLT), has gained significant attention due to its promising biological activity and therapeutic potential. This article delves into the biological activity of PSMA-617, focusing on its linker structure, modifications, pharmacokinetics, and clinical implications.

Overview of PSMA-617

PSMA-617 is characterized by its unique linker structure, which consists of 2-naphthyl-L-alanine and tranexamic acid. This design enhances its binding affinity to PSMA, facilitating targeted delivery of therapeutic radionuclides such as Lutetium-177 (Lu) for treating metastatic castration-resistant prostate cancer (mCRPC) . The linker plays a crucial role in determining the compound's pharmacokinetic properties and overall efficacy.

Structure and Design

The design of PSMA-617 was based on earlier PSMA-targeting ligands but incorporated modifications to improve its pharmacological profile. The 2-naphthyl-L-alanine component is particularly significant as it interacts favorably with the hydrophobic S1 pocket of PSMA, enhancing tumor retention while minimizing kidney uptake .

Table 1: Comparison of PSMA-617 with Other PSMA Ligands

| Ligand Name | Linker Structure | Binding Affinity (nM) | Tumor Uptake | Kidney Uptake |

|---|---|---|---|---|

| PSMA-11 | Glu-urea-Lys + HBED-CC | 7.0 | Moderate | High |

| PSMA-617 | 2-naphthyl-L-alanine + tranexamic acid | 9.97 ± 2.82 | High | Low |

| PSMA I&T | Hydrophobic bulky linker | Not specified | High | Moderate |

In Vitro Studies

In vitro studies have demonstrated that modifications to the linker region can significantly affect the biological activity of PSMA-617. For instance, the introduction of charged amino acids such as histidine or glutamic acid at various positions within the linker resulted in enhanced binding affinity and internalization rates in PSMA-expressing cell lines .

Key Findings:

- Binding Affinity: Modifications with glutamic acid led to a two-fold increase in affinity compared to the original PSMA-617.

- Internalization Rates: The presence of specific amino acids improved internalization rates significantly (p < 0.05) .

In Vivo Studies

Animal studies have shown that PSMA-617 exhibits favorable biodistribution characteristics. In a study involving LNCaP xenograft models, Lu-labeled PSMA-617 demonstrated rapid clearance from non-target tissues and high uptake in tumors .

Table 2: Biodistribution of Lu-labeled PSMA-617

| Organ/Tissue | Uptake (%ID/g) at 2.5 h |

|---|---|

| Tumor | 15.4 |

| Kidneys | 3.5 |

| Liver | 4.7 |

| Salivary Glands | 6.8 |

Clinical Applications

PSMA-617 has been approved by the FDA for use in patients with mCRPC, marking a significant advancement in targeted cancer therapy . Clinical trials have reported high response rates, with over 50% of patients experiencing significant reductions in prostate-specific antigen (PSA) levels after treatment .

Case Study: VISION Trial

The VISION trial evaluated the efficacy of Lu-PSMA-617 in mCRPC patients who had previously undergone standard treatments. Results indicated:

Q & A

Q. What structural components of the PSMA-617 linker are critical for its high binding affinity and tumor retention?

The this compound comprises a cyclohexane backbone and a 2-naphthylalanine side chain , both optimized to enhance hydrophobic interactions with the PSMA-binding cavity. The naphthylic moiety interacts with the hydrophobic S1 pocket, while the cyclohexane backbone stabilizes the ligand-receptor complex. These features contribute to prolonged tumor retention and rapid renal clearance, as demonstrated in competitive binding assays and preclinical biodistribution studies .

Q. How does linker hydrophobicity influence the pharmacokinetic profile of PSMA-targeting radioligands?

Increased hydrophobicity in the linker improves tumor retention by enhancing binding to the PSMA active site’s hydrophobic regions. However, excessive hydrophobicity may elevate non-specific uptake in organs like the liver. PSMA-617 strikes a balance through its naphthylic side chain, which optimizes tumor-to-background ratios while minimizing off-target accumulation. This was validated in comparative studies using analogs with modified linkers .

Q. What experimental assays are standard for evaluating this compound modifications?

Key assays include:

- Competitive binding assays (e.g., NAALADase inhibition assays) to measure IC₅₀ values .

- Cellular internalization assays using PSMA-expressing LNCaP cells to quantify radioligand uptake .

- Biodistribution studies in murine xenograft models to assess tumor uptake and clearance kinetics .

Advanced Research Questions

Q. How do structural modifications to the this compound impact tumor-to-kidney uptake ratios?

Substituting the 2-naphthylalanine side chain with less hydrophobic groups (e.g., 3,3-diphenylalanine) reduces renal binding by 6× but also decreases tumor uptake by 2×, highlighting a trade-off between specificity and retention. Modifications to the cyclohexane backbone (e.g., tyrosine incorporation) can improve tumor retention without affecting kidney clearance, as shown in structure-activity relationship (SAR) studies .

Q. What methodological approaches resolve contradictions between in vitro binding data and in vivo biodistribution results?

Discrepancies often arise due to differences in PSMA expression levels or off-target interactions in vivo. To address this:

- Validate in vitro findings using orthotopic tumor models with humanized PSMA expression.

- Perform µPET/SPECT imaging to correlate real-time pharmacokinetics with cellular uptake data .

- Use computational modeling (e.g., molecular docking) to predict how linker modifications affect binding cavity interactions .

Q. What role does the DOTA chelator’s positioning relative to the linker play in therapeutic efficacy?

The spatial arrangement between the DOTA chelator and linker affects radiometal stability and target engagement. For example, replacing DOTA with CHX-A”-DTPA in PSMA-617 analogs increases internalization rates by altering chelator hydrophilicity, but compromises tumor retention. Optimal positioning is achieved when the chelator does sterically hinder the linker’s interaction with the PSMA active site .

Q. How can linker modifications improve theranostic pairing (e.g., 68Ga for imaging and 177Lu for therapy)?

Linker adjustments must preserve binding affinity across radiometal-chelate complexes. For instance, replacing the naphthylic side chain with a quinolinyl group enhances 18F-labeling efficiency for imaging while maintaining compatibility with 177Lu for therapy, as seen in the development of 18F-PSMA-1007 .

Methodological Considerations

Q. What strategies mitigate high renal uptake in PSMA-617-based radioligands?

Q. How are SAR studies designed to systematically evaluate PSMA linker modifications?

SAR workflows typically involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.